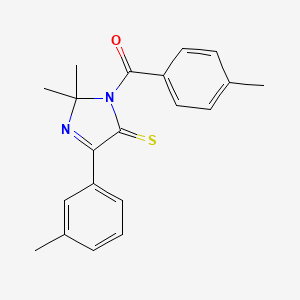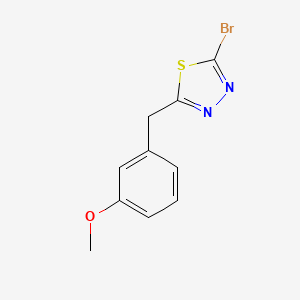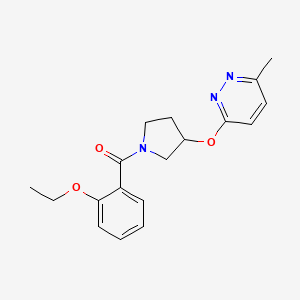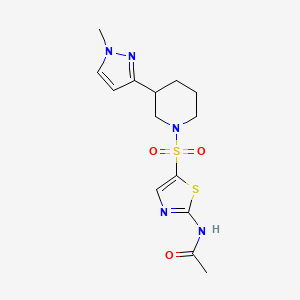![molecular formula C22H17N3O B2940822 6-(2-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline CAS No. 637756-43-5](/img/structure/B2940822.png)
6-(2-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoxaline is a nitrogen-containing heterocyclic compound having many pharmaceutical and industrial purposes . It’s a colorless oil that melts just above room temperature .
Synthesis Analysis
Quinoxalines can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds gives the product as quinoxaline .Molecular Structure Analysis
Quinoxaline is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . It is isomeric with other naphthyridines like Quinazoline, Cinnoline, Phthalazine .Chemical Reactions Analysis
Quinoxalines have been used as reagents for the synthesis of biologically important condensed derivatives . They have been used in the design and development of numerous compounds, demonstrating a wide range of physicochemical and biological activities .Physical And Chemical Properties Analysis
Quinoxaline has a molar mass of 130.150 g·mol−1. It has a melting point of 29-32 °C and a boiling point of 220 to 223 °C .Aplicaciones Científicas De Investigación
Synthesis and Cytotoxic Activities
A study by Reddy et al. (2013) synthesized a series of isatin derivatives, including 6-butyl-chloro/fluoro-6H-indolo[2,3-b]quinoxalines, which were characterized and evaluated for their in vitro cytotoxicity against various cancer cell lines. Compounds in this series showed significant cytotoxic activities, particularly against HeLa cells, highlighting their potential as anticancer agents (Reddy et al., 2013).
Anticancer Evaluation
Another research by Chen et al. (2004) focused on the synthesis and anticancer evaluation of 11-substituted 6H-indolo[2,3-b]quinolines and their methylated derivatives. These compounds exhibited promising in vitro activity against leukemia cell lines, indicating their potential in cancer treatment (Chen et al., 2004).
Antileishmanial Activities
Majhi et al. (2022) reported on the synthesis of N-6-functionalized norcryptotackieines, a class of 6H-indolo[2,3-b]quinoline derivatives, which showed potent antileishmanial activities. This study presents a new avenue for the treatment of leishmaniasis, a neglected tropical disease (Majhi et al., 2022).
DNA and Protein Interaction
Moorthy et al. (2013) explored the interaction of 6H-indolo[2,3-b]quinoxaline derivatives with DNA and proteins, emphasizing the mechanism of pharmacological action of these compounds, primarily through DNA intercalation. This interaction is crucial for understanding their anticancer, antiviral, and other pharmacological activities (Moorthy et al., 2013).
Material Science Applications
Shulga et al. (2020) investigated the synthesis and reactions of 6H-indolo[2,3-b]quinoxalines for potential applications in material science. The study highlighted the versatility of these compounds in the synthesis of various derivatives with potential applications in optoelectronics and as functional materials (Shulga et al., 2020).
Mecanismo De Acción
While specific information on the mechanism of action of “6-(2-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline” is not available, quinoxaline derivatives have been studied for their potential biological activities. For example, pyrrolo[3,2-b]quinoxaline-derivatives have been studied as kinase inhibitors .
Direcciones Futuras
Propiedades
IUPAC Name |
6-[(2-methoxyphenyl)methyl]indolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c1-26-20-13-7-2-8-15(20)14-25-19-12-6-3-9-16(19)21-22(25)24-18-11-5-4-10-17(18)23-21/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULNZERNIQPONB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2940752.png)

![3-(3,4-difluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2940754.png)
![(1R,2S)-N-[(4-Aminooxan-4-yl)methyl]-2-phenylcyclohexane-1-carboxamide;hydrochloride](/img/structure/B2940755.png)


![N-cyclopentyl-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2940761.png)
![4-[(Z)-1-(dimethylamino)-2-morpholinoethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B2940762.png)